molecular formula C12H16FN3O2 B6430377 N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide CAS No. 2201281-93-6

N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide

Cat. No.: B6430377
CAS No.: 2201281-93-6
M. Wt: 253.27 g/mol
InChI Key: AWSFMBFREINXPW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-oxazine carboxamide class, characterized by a fused bicyclic core (pyrazolo[3,2-b][1,3]oxazine) with a 2-fluorocyclopentyl carboxamide substituent.

Properties

IUPAC Name

N-(2-fluorocyclopentyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O2/c13-8-3-1-4-9(8)14-12(17)10-7-11-16(15-10)5-2-6-18-11/h7-9H,1-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSFMBFREINXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by its reaction with an oxazine precursor

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and improved safety. Additionally, the purification of the final product might involve techniques such as recrystallization, chromatography, or distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazole or oxazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications in the Carboxamide Substituent

Key analogs :

  • N-(3-fluoro-4-methylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide (BK43139) : Differs in the aromatic substituent (3-fluoro-4-methylphenyl vs. aliphatic 2-fluorocyclopentyl). The phenyl group may enhance π-π stacking interactions in target binding, while the fluorocyclopentyl group in the target compound could improve conformational flexibility .
  • 6-amino-N-[4-(trifluoromethyl)-1H-indazol-6-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide: Features a trifluoromethyl-indazolyl group, introducing strong electron-withdrawing effects and increasing molecular weight (366 Da vs. ~275 Da for the target compound). This may enhance target affinity but reduce bioavailability .

Core Heterocycle Modifications

  • 5-(4-chloro-2-phenoxyphenyl)-N-cyclohexyl-4,3,1-oxadiazole-2-carboxamide (6f): Replaces the pyrazolo-oxazine core with an oxadiazole ring. Oxadiazoles are known for improved metabolic stability but may exhibit weaker binding to GABA receptors compared to pyrazolo-oxazines, as inferred from [3H]flumazenil displacement assays .
  • 3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid : Substitutes the carboxamide with a sulfonyl chloride and carboxylic acid group. This increases polarity (logP reduction) and reactivity, making it more suited for covalent inhibitor design .

Substituent Position and Functional Group Variations

  • 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid : Fluorination at the 6-position of the oxazine ring may stabilize ring conformation, while the carboxylic acid group enhances solubility but reduces cell permeability compared to carboxamides .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (Da) Key Substituent/Modification Functional Group Potential Impact on Properties
N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide C₁₄H₁₇FN₃O₂ ~275 (estimated) 2-fluorocyclopentyl Carboxamide Balanced lipophilicity, conformational flexibility
BK43139 C₁₄H₁₄FN₃O₂ 275.28 3-fluoro-4-methylphenyl Carboxamide Enhanced π-π stacking, reduced flexibility
3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid C₇H₇ClN₂O₅S 334.46 Chlorosulfonyl, carboxylic acid Sulfonyl chloride High reactivity, potential covalent binding
6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid C₇H₆FN₂O₃ ~208 (estimated) 6-fluoro, 3-carboxylic acid Carboxylic acid Increased solubility, reduced membrane permeability
Compound 6f C₂₁H₂₁ClN₂O₃ 384.86 Oxadiazole core, 4-chloro-2-phenoxyphenyl Carboxamide Improved metabolic stability, weaker GABA receptor binding

Research Implications

  • Fluorine Positioning : Fluorine at the cyclopentyl (target compound) vs. phenyl (BK43139) positions may dictate target selectivity. Fluorine in aliphatic chains often reduces metabolic oxidation .
  • Core Heterocycle : Pyrazolo-oxazine cores may offer superior binding to CNS targets compared to oxadiazoles, as suggested by indirect evidence from [3H]flumazenil assays .
  • Functional Groups : Carboxamides generally exhibit better bioavailability than carboxylic acids, but sulfonyl chlorides enable covalent modulation strategies .

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